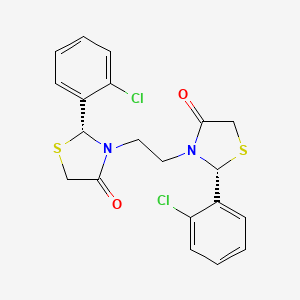
Lauryldiethanolamine octylphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lauryldiethanolamine octylphosphate is a chemical compound with the molecular formula C24H54NO6P . It is known for its surfactant properties, which make it useful in various industrial and scientific applications. The compound is a combination of lauryldiethanolamine and octylphosphate, which contributes to its unique chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lauryldiethanolamine octylphosphate typically involves the reaction of lauryldiethanolamine with octylphosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Lauryldiethanolamine: Lauryldiethanolamine is synthesized by reacting lauryl chloride with diethanolamine in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the product.
Reaction with Octylphosphoric Acid: The prepared lauryldiethanolamine is then reacted with octylphosphoric acid. This reaction is typically carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Lauryldiethanolamine octylphosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogens, alkylating agents; typically carried out in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphoric acid derivatives, while reduction reactions may produce amine derivatives.
Applications De Recherche Scientifique
Lauryldiethanolamine octylphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and enhance reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability and facilitate the delivery of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products due to its excellent surfactant properties
Mécanisme D'action
The mechanism of action of lauryldiethanolamine octylphosphate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to form micelles and encapsulate hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs. The molecular targets and pathways involved include interactions with cell membranes and the formation of micelles that facilitate the transport of bioactive molecules .
Comparaison Avec Des Composés Similaires
Lauryldiethanolamine octylphosphate can be compared with other similar compounds such as:
Lauryldiethanolamine: Similar in structure but lacks the phosphate group, which imparts unique surfactant properties to this compound.
Octylphosphoric Acid: Contains the phosphate group but lacks the amine functionality, making it less effective as a surfactant.
Lauryl Phosphate: Similar in having the lauryl group and phosphate group but lacks the diethanolamine moiety, which contributes to the unique properties of this compound
These comparisons highlight the uniqueness of this compound in terms of its combined surfactant properties and chemical reactivity.
Propriétés
Numéro CAS |
125091-04-5 |
|---|---|
Formule moléculaire |
C24H54NO6P |
Poids moléculaire |
483.7 g/mol |
Nom IUPAC |
2-[dodecyl(2-hydroxyethyl)amino]ethanol;octyl dihydrogen phosphate |
InChI |
InChI=1S/C16H35NO2.C8H19O4P/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19;1-2-3-4-5-6-7-8-12-13(9,10)11/h18-19H,2-16H2,1H3;2-8H2,1H3,(H2,9,10,11) |
Clé InChI |
YFWQPSUBPWTQGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CCO)CCO.CCCCCCCCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)



![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)





![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)
